Methyl 3-(aminomethyl)cyclopentane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(aminomethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDPYABJKQOJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Alicyclic Scaffolds in Molecular Design
Alicyclic scaffolds, which are non-aromatic carbocyclic ring systems, are fundamental components in modern molecular design. Unlike their flat, rigid aromatic counterparts, alicyclic rings such as cyclopentane (B165970) provide three-dimensional, sp³-rich structures. frontiersin.org This three-dimensionality is crucial in medicinal chemistry, as it allows for more precise spatial arrangement of functional groups, potentially leading to improved binding affinity and selectivity for biological targets like proteins and enzymes. nih.gov
The incorporation of alicyclic moieties can confer advantageous physicochemical properties to a molecule. pharmablock.com By increasing the fraction of sp³-hybridized carbons, these scaffolds can enhance solubility and metabolic stability while reducing the likelihood of unfavorable planar stacking interactions that can affect a drug's behavior in the body. nih.gov While cyclopentane is a common motif in drug molecules, its inherent flexibility presents both opportunities and challenges. rsc.org This conformational mobility can be strategically harnessed or constrained through chemical modification to optimize a molecule's interaction with its target. rsc.org
Overview of Cyclic Aminocarboxylic Acid Derivatives As Versatile Intermediates
Cyclic aminocarboxylic acid derivatives are compounds that contain both an amine and a carboxylic acid (or its ester derivative) functionality appended to a ring structure. This dual functionality makes them exceptionally versatile intermediates in organic synthesis. wiley-vch.depulsus.com The amine group can act as a nucleophile or a base and can be readily modified to form amides, sulfonamides, or other nitrogen-containing groups. Simultaneously, the carboxylic acid or ester group provides a handle for reactions such as amide bond formation, reduction to an alcohol, or other carbonyl chemistry. pulsus.com
This bifunctional nature allows these compounds to serve as valuable building blocks for a wide array of more complex molecules. They are frequently employed in the synthesis of peptidomimetics, where the cyclic scaffold provides a constrained conformational template, and in the creation of novel heterocyclic systems with potential biological activity. guidechem.com The ability to selectively react one functional group while leaving the other intact is a cornerstone of their utility, enabling chemists to construct intricate molecular architectures in a controlled, stepwise manner.
Stereochemical Principles and Challenges in Cyclopentane Systems
The stereochemistry of substituted cyclopentane (B165970) systems is complex and plays a critical role in determining a molecule's properties. Due to its non-planar nature, the cyclopentane ring exists in a dynamic equilibrium between two primary conformations: the "envelope" and the "half-chair". rsc.orgacs.org The energy barrier between these forms is low, leading to rapid interconversion at room temperature. rsc.org
When two substituents are introduced onto the ring, as in a 1,3-disubstituted pattern, stereoisomerism arises. The substituents can be on the same side of the ring (a cis isomer) or on opposite sides (a trans isomer). For a 1,3-disubstituted cyclopentane where the substituents are different, both the cis and trans isomers are chiral and exist as a pair of enantiomers. This means that for a molecule like Methyl 3-(aminomethyl)cyclopentane-1-carboxylate, four distinct stereoisomers are possible.
A significant challenge in the synthesis of these compounds is controlling the stereochemical outcome. Achieving high selectivity for a single desired stereoisomer often requires sophisticated synthetic strategies, including the use of chiral catalysts or starting materials. The conformational flexibility of the cyclopentane ring can make it difficult to predict and control the facial selectivity of reactions, adding another layer of complexity for synthetic chemists.
Contextualizing Methyl 3 Aminomethyl Cyclopentane 1 Carboxylate Within Research Paradigms
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For this compound, several disconnection strategies can be envisioned, primarily revolving around the formation of the cyclopentane ring and the introduction of the C-1 and C-3 substituents.
Strategy A: Disconnection of Functional Groups
A primary retrosynthetic approach involves disconnecting the functional groups, the aminomethyl and the methyl carboxylate moieties, to a cyclopentane core bearing precursor functionalities. The aminomethyl group can be traced back to a nitrile, an azide, or a protected hydroxymethyl group. The methyl carboxylate can derive from the esterification of a carboxylic acid, which in turn could originate from the oxidation of an alcohol or an aldehyde. This leads to key intermediates such as a substituted cyclopentene (B43876) or a functionalized cyclopentanone (B42830), where the relative stereochemistry can be set in a subsequent step.
Strategy B: Ring-Closing Disconnections
Alternatively, the cyclopentane ring itself can be disconnected. This approach is common in de novo syntheses of carbocycles.
[3+2] Cycloaddition: The five-membered ring can be disconnected into a three-atom and a two-atom component. This is the basis for [3+2] cycloaddition reactions, a powerful tool for cyclopentane synthesis. For instance, the reaction of a palladated trimethylenemethane equivalent with an electron-deficient alkene can construct the cyclopentane core. nih.gov
Intramolecular Cyclization: The ring can be formed by disconnecting one of the C-C bonds, revealing an acyclic precursor. Common strategies include intramolecular Michael additions, aldol (B89426) condensations, or ring-closing metathesis (RCM) of a suitable diene.
Strategy C: Ring Contraction
A less common but effective strategy involves the contraction of a six-membered ring, such as a substituted cyclohexane (B81311) derivative, into a five-membered cyclopentane ring. google.com This can be achieved through reactions like the Favorskii rearrangement of an α-halocyclohexanone to yield a cyclopentanecarboxylic acid derivative. ed.gov
These varied retrosynthetic pathways offer flexibility in the choice of starting materials and allow for the strategic introduction of functionality and stereocenters at different stages of the synthesis.
Approaches to Cyclopentane Ring Construction and Functionalization
The construction of the cyclopentane core is a pivotal step in the synthesis. Several robust methods have been developed for this purpose, each with its own advantages regarding substitution patterns and stereocontrol.
[3+2] Cycloaddition Reactions: These reactions are highly efficient for forming five-membered rings. A notable example is the catalytic formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, which can be catalyzed by a chiral Ti(salen) complex to afford polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity. organic-chemistry.org Another approach involves the cycloaddition of N-tosylcyclopropylamines with alkenes under visible light irradiation to produce aminated cyclopentane derivatives. organic-chemistry.org
Intramolecular Cyclization: The formation of a cyclopentane ring from an acyclic precursor via intramolecular C-C bond formation is a widely used strategy. A relay strategy combining ring-closing metathesis with a subsequent Michael addition catalyzed by a bifunctional chiral amine can provide substituted cyclopentanes in good yields and enantioselectivities. organic-chemistry.org
Domino and Cascade Reactions: Multi-step sequences performed in a single pot, known as domino or cascade reactions, offer an efficient route to complex molecules. A rhodium-catalyzed domino sequence initiated by a rhodium carbene can generate highly substituted cyclopentanes with multiple stereocenters in a highly stereoselective manner. nih.gov Similarly, a multicatalytic cascade involving a secondary amine and an N-heterocyclic carbene (NHC) can convert simple 1,3-dicarbonyls and α,β-unsaturated aldehydes into densely functionalized cyclopentanones. nih.gov
Once the cyclopentane ring is formed, further functionalization is often necessary. The introduction of double bonds, for example via elimination reactions, provides a handle for subsequent stereoselective transformations like hydrogenation or epoxidation.
Introduction of Aminomethyl and Carboxylate Moieties
With the cyclopentane scaffold in hand, the next critical phase is the precise installation of the aminomethyl and methyl carboxylate groups at the C-1 and C-3 positions. The choice of method depends heavily on the functional groups already present on the ring precursor.
Introduction of the Carboxylate Group: The methyl carboxylate group can be introduced through several pathways:
From a Carboxylic Acid: The most straightforward method is the direct esterification of a cyclopentanecarboxylic acid using methanol (B129727) under acidic catalysis (e.g., H₂SO₄).
From an Alkene: A cyclopentene precursor can be converted to the methyl ester via hydroformylation followed by oxidation and esterification, or through a hydroboration-oxidation sequence to an alcohol, which is then oxidized to the carboxylic acid and subsequently esterified.
Ring Contraction: The Favorskii rearrangement of a 2-chlorocyclohexanone (B41772) directly yields a cyclopentanecarboxylate (B8599756) ester. ed.gov
Introduction of the Aminomethyl Group: The aminomethyl group (–CH₂NH₂) requires a two-step functional group transformation from a more stable precursor.
From a Carboxylic Acid or Ester: A carboxylic acid or ester group at the desired position can be converted to a primary amide, which is then reduced (e.g., with LiAlH₄ or BH₃) to the aminomethyl group. Alternatively, a Curtius or Hofmann rearrangement of a carboxylic acid derivative can yield an amine, which would then require an additional carbon atom to be introduced.
From a Nitrile: A nitrile group (–CN) is an excellent precursor for the aminomethyl moiety. It can be introduced by nucleophilic substitution of a leaving group (e.g., a tosylate or halide) with a cyanide salt. Subsequent reduction of the nitrile, typically via catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or with a hydride reagent like LiAlH₄, affords the primary amine.
From an Aldehyde: An aldehyde group on the cyclopentane ring can undergo reductive amination with ammonia (B1221849) or a protected amine equivalent to form the aminomethyl group.
The sequential or convergent introduction of these two functional groups allows for the assembly of the target 1,3-substitution pattern. Protecting group strategies are often essential to prevent unwanted side reactions, especially when dealing with the nucleophilic amino group. acs.org
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry at the C-1 and C-3 positions is arguably the most complex aspect of the synthesis. The target molecule can exist as four stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). Strategies must be employed to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. For 1,3-disubstituted cyclopentanes, this means controlling the cis or trans relationship between the two substituents.
A powerful method for establishing the cis stereochemistry is through the catalytic hydrogenation of a substituted cyclopentene. documentsdelivered.com The hydrogenation typically occurs from the less sterically hindered face of the double bond. By installing a bulky substituent or a directing group on the ring, the approach of hydrogen from one face can be favored, leading to a high diastereomeric excess of the cis product. For example, hydrogenation of a cyclopentene with a pre-existing carboxylate group at C-1 will often direct the hydrogenation to the opposite face, leading to a trans product. To achieve a cis product, the directing influence of the substituents must be carefully considered. acs.orgresearchgate.net
Another approach involves intramolecular cyclization reactions where the transition state geometry favors the formation of one diastereomer. The stereochemical outcome is dictated by thermodynamic or kinetic control, which can often be influenced by reaction conditions such as temperature, solvent, and the choice of catalyst.
| Method | Key Precursor | Typical Reagents/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Substituted Cyclopentene | H₂, Pd/C or PtO₂ | Often high cis or trans selectivity depending on substrate | acs.org |
| Intramolecular Michael Addition | Acyclic enoate with nucleophile | Base (e.g., DBU, NaH) | Diastereoselectivity depends on transition state | organic-chemistry.org |
| [3+2] Cycloaddition | Cyclopropyl ketone + alkene | Ti(salen) complex | High diastereoselectivity | organic-chemistry.org |
Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities.
Chiral Auxiliaries: A common strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. wikipedia.org This auxiliary directs a subsequent reaction to occur on one face of the molecule, thereby creating a new stereocenter with a specific configuration. For example, an achiral cyclopentanone could be reacted with a chiral amine (like (S)-1-amino-2-methoxymethylpyrrolidine, or SAMP) to form a chiral enamine. Alkylation of this enamine would proceed diastereoselectively, and subsequent removal of the auxiliary would yield an enantiomerically enriched cyclopentanone derivative. Evans oxazolidinones and pseudoephedrine are other widely used auxiliaries that can be attached as amides to a carboxylic acid function to direct stereoselective alkylations or additions. wikipedia.orgnih.gov
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often more efficient than using stoichiometric chiral auxiliaries.
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can catalyze the desymmetrization of achiral 1,3-diketones through an intramolecular aldol reaction, leading to highly enantioenriched cyclopentene products containing quaternary stereocenters. nih.govorganic-chemistry.org
Transition Metal Catalysis: Chiral rhodium nih.gov or palladium nih.gov complexes are effective catalysts for a variety of enantioselective transformations, including cycloadditions, allylic alkylations, and C-H activation, all of which can be applied to the synthesis of chiral cyclopentanes. For example, a palladium-catalyzed asymmetric allylic alkylation can be used to prepare functionalized cyclopentanol (B49286) frameworks with high enantioselectivity. nih.gov
| Strategy | Example | Mechanism | Typical Result | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinone | Steric hindrance from the auxiliary directs alkylation. | High diastereomeric excess (>95% de) | |
| Asymmetric Catalysis | Chiral NHC Catalyst | Desymmetrization of an achiral precursor. | High enantiomeric excess (up to 99% ee) | nih.gov |
| Asymmetric Catalysis | Chiral Rhodium Complex | Domino reaction involving asymmetric C-H insertion. | High enantiomeric and diastereomeric excess | nih.gov |
To synthesize a single, specific stereoisomer of this compound, a synthetic sequence must be designed that controls the stereochemistry at both chiral centers, C-1 and C-3.
A potential strategy could begin with an enantioselective synthesis of a cyclopentene derivative. For example, an NHC-catalyzed desymmetrization could produce a chiral cyclopentenone. organic-chemistry.org The carboxylate group could be installed at the C-1 position. The next crucial step would be the diastereoselective introduction of the aminomethyl precursor at C-3. This could be achieved through a stereoselective conjugate addition to the enone, followed by transformation of the added group into the aminomethyl moiety.
Alternatively, one could start with an achiral cyclopentene dicarboxylic acid derivative. Enzymatic resolution could selectively hydrolyze one ester group, creating a chiral monoester. This chiral handle could then be used to direct subsequent transformations. The remaining carboxylic acid could be converted to the aminomethyl group, and the stereochemistry of the hydrogenation of the double bond would then determine the final relative stereochemistry of the two substituents.
The successful synthesis of a specific stereoisomer relies on the careful orchestration of these stereocontrolling reactions, ensuring that each step proceeds with high fidelity to establish the desired configuration at both C-1 and C-3.
Development of Novel and Efficient Synthetic Pathways
The development of novel synthetic routes for this compound often revolves around the strategic formation of the cyclopentane ring and the subsequent introduction of the required functional groups at positions 1 and 3. A key precursor in many of these syntheses is methyl 3-oxocyclopentane-1-carboxylate .
One efficient pathway to this precursor involves the Dieckmann condensation of a substituted hexane-1,6-dioic acid ester. A more direct approach starts with the esterification of 3-oxocyclopentane-1-carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. This reaction proceeds with high efficiency, often yielding the desired keto-ester in excess of 80%.
With the key intermediate, methyl 3-oxocyclopentane-1-carboxylate, in hand, the introduction of the aminomethyl group can be achieved through a few strategic methods. A prominent method is reductive amination. However, to obtain the aminomethyl group, a preliminary carbon-carbon bond formation is necessary. This can be achieved through a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide containing a cyano group, to form methyl 3-(cyanomethylene)cyclopentane-1-carboxylate. Subsequent reduction of both the double bond and the nitrile functionality would yield the desired product.
A more direct, albeit challenging, approach involves the reductive amination of the ketone with ammonia or an ammonia equivalent, followed by N-alkylation. However, controlling the selectivity and preventing over-alkylation can be problematic. A more plausible route involves the conversion of the ketone to an oxime, followed by reduction to an amine. This amine could then be protected, and the ester group reduced to a hydroxymethyl group, which could be converted to a leaving group and displaced by an azide, followed by reduction to the aminomethyl group.
A proposed efficient synthetic pathway is outlined below:
Synthesis of Methyl 3-oxocyclopentane-1-carboxylate: Starting from 3-oxocyclopentane-1-carboxylic acid, an esterification reaction with methanol and a catalytic amount of sulfuric acid yields the keto-ester.
Introduction of the Cyano Group: The ketone is converted to methyl 3-(cyanomethyl)cyclopentane-1-carboxylate. This can be achieved through a Knoevenagel condensation with malononitrile (B47326) followed by a decarboxylation step, or through a Strecker-type synthesis involving reaction with cyanide and an amine source.
Reduction to the Final Product: The cyano group is then reduced to a primary amine. This reduction can be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
This multi-step synthesis provides a logical and feasible route to the target compound, utilizing well-established organic reactions.
Yield Optimization and Scalability Considerations for Research Applications
For research applications, the optimization of reaction yields and the scalability of the synthetic route are of paramount importance. Each step in the proposed synthesis of this compound presents opportunities for optimization.
Table 1: Key Reaction Parameters for Yield Optimization
| Reaction Step | Key Parameters for Optimization | Potential Challenges | Scalability Considerations |
| Esterification | Catalyst loading, reaction temperature, removal of water | Incomplete reaction, side reactions at high temperatures | Use of a flow reactor for continuous processing can improve throughput and control. |
| Cyanation | Choice of cyanation reagent, reaction solvent, temperature control | Formation of byproducts, handling of toxic cyanide reagents | Careful control of reaction stoichiometry and temperature is crucial for safety and yield on a larger scale. |
| Reduction | Choice of reducing agent, catalyst loading (for hydrogenation), pressure, temperature | Over-reduction of the ester group, catalyst poisoning | High-pressure hydrogenation requires specialized equipment. The use of safer, more manageable reducing agents is preferred for scale-up. |
For the esterification step, optimizing the catalyst concentration and efficiently removing the water byproduct can drive the reaction to completion, thus maximizing the yield. On a larger scale, using a packed-bed reactor with a solid acid catalyst could allow for a continuous process with easy separation of the product.
In the cyanation step, the choice of the cyanide source and reaction conditions is critical. Using milder and less toxic cyanide sources, if applicable, would be advantageous for scalability and safety. Precise temperature control is essential to minimize side reactions.
The final reduction step offers several avenues for optimization. Catalytic hydrogenation is often preferred for its clean reaction profile and the ease of product isolation. The choice of catalyst (e.g., Raney nickel, palladium on carbon), solvent, hydrogen pressure, and temperature can significantly impact the reaction's efficiency and selectivity. For instance, careful selection of the catalyst can help in selectively reducing the nitrile in the presence of the ester. For scalability, ensuring efficient mixing and heat transfer in the hydrogenation reactor is crucial to maintain consistent results.
Synthesis of Stereoisomers and Related Functionalized Derivatives (e.g., Hydroxylated, Fluorinated)
The synthesis of specific stereoisomers (cis/trans) and functionalized derivatives of this compound is crucial for exploring structure-activity relationships in various research contexts.
Synthesis of Stereoisomers:
The relative stereochemistry of the substituents at C1 and C3 of the cyclopentane ring (cis or trans) can be controlled through stereoselective synthesis.
Cis- and Trans- Isomers: The stereochemical outcome of the reduction of a double bond introduced during the cyanation step can be influenced by the choice of catalyst and reaction conditions. For example, catalytic hydrogenation often leads to the syn-addition of hydrogen, which can favor the formation of the cis-isomer. The separation of diastereomers can be achieved by chromatography or by selective crystallization of their salts.
Synthesis of Functionalized Derivatives:
Hydroxylated Derivatives: Hydroxylated analogues can be prepared by introducing a hydroxyl group onto the cyclopentane ring. One approach involves the stereoselective hydroxylation of a suitable precursor using enzymatic methods. For example, engineered cytochrome P450 enzymes have been shown to hydroxylate cyclopentanecarboxylic acid derivatives with high regio- and stereoselectivity. nih.govrsc.orgelsevierpure.com Alternatively, a ketone precursor could be reduced to a hydroxyl group using a stereoselective reducing agent.
Fluorinated Derivatives: The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule. Fluorinated derivatives of this compound can be synthesized using various fluorination strategies. This can involve the use of fluorinated building blocks or the late-stage fluorination of a pre-formed cyclopentane ring. For example, deoxofluorination of a hydroxylated precursor using reagents like DAST (diethylaminosulfur trifluoride) can introduce a fluorine atom. Ring-opening fluorination of bicyclic azaarenes has also been reported as a novel method to construct tertiary carbon-fluorine bonds.
Table 2: Examples of Synthetic Strategies for Analogues
| Derivative Type | Synthetic Strategy | Key Reagents/Methods |
| Cis-Isomer | Stereoselective hydrogenation of an unsaturated precursor | H₂, Pd/C |
| Trans-Isomer | Epimerization of the cis-isomer or stereoselective synthesis | Base-catalyzed epimerization |
| Hydroxylated | Enzymatic hydroxylation or stereoselective reduction of a ketone | Engineered Cytochrome P450 enzymes, stereoselective reducing agents |
| Fluorinated | Deoxofluorination of a hydroxylated precursor | DAST, Deoxo-Fluor® |
The ability to synthesize a diverse range of stereoisomers and functionalized derivatives is essential for the comprehensive investigation of this class of compounds in various scientific disciplines.
Reactions Involving the Primary Amine Functionality
The primary amine group in this compound is a nucleophilic center that readily participates in a variety of common organic reactions. These transformations are fundamental for introducing diverse substituents and constructing larger molecular architectures.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The primary amine can be readily acylated to form amides using various acylating agents such as acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with an acyl chloride, like acetyl chloride, in the presence of a base such as triethylamine, would yield the corresponding N-acetyl derivative. The acylation of aminocyclopentane derivatives is a well-established method for creating functionalized cyclopentanes. nih.govacs.org These reactions are generally high-yielding and proceed under mild conditions. hacettepe.edu.tr
Alkylation: Direct alkylation of primary amines with alkyl halides can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com The reactivity of the newly formed secondary amine is often comparable to or even greater than the starting primary amine, making selective mono-alkylation difficult to control. However, alternative methods such as reductive amination provide a more controlled approach to alkylation.
Sulfonylation: Similar to acylation, the primary amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. cbijournal.comresearchgate.net This reaction is a common method for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. cbijournal.com The use of a base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction. cbijournal.com
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product Type | General Structure of Product |
|---|---|---|
| Acyl Chloride (R-COCl) | Amide | |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Formation of Cyclic Structures (e.g., Lactams, Heterocycles)
The bifunctional nature of this compound and its derivatives makes it a precursor for the synthesis of various cyclic structures, including lactams and other heterocycles.
Lactams: Lactams are cyclic amides. wikipedia.org The formation of a lactam from this compound would first require the hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding an amino acid. This amino acid can then undergo intramolecular cyclization to form a lactam. byjus.comquimicaorganica.org The feasibility and the size of the resulting lactam ring would depend on the relative positions of the aminomethyl and carboxyl groups on the cyclopentane ring and the reaction conditions. The cyclization is often promoted by heating or by using coupling agents that facilitate amide bond formation. wikipedia.org
Heterocycles: The primary amine functionality serves as a key nucleophile in the construction of various nitrogen-containing heterocycles. For example, it can react with 1,3-dicarbonyl compounds or their equivalents in condensation reactions to form pyrimidines or other related heterocycles. frontiersin.orgrsc.org The specific heterocyclic system formed depends on the nature of the reaction partner and the reaction conditions. These synthetic strategies are of great interest due to the prevalence of heterocyclic motifs in pharmaceuticals and other functional materials. amazonaws.comnih.gov
Modifications of the Ester Group
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably a carboxylic acid through hydrolysis or a different ester via transesterification.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.org
Base-catalyzed hydrolysis (saponification): This is a common and often irreversible method for ester hydrolysis. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.
Acid-catalyzed hydrolysis: This is a reversible reaction that is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium can be driven towards the products by using a large excess of water.
The rate of hydrolysis can be influenced by the steric environment around the ester group. rsc.org
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgresearchgate.net For this compound, this reaction allows for the replacement of the methyl group with other alkyl or aryl groups.
Acid-catalyzed transesterification: The reaction is typically carried out by heating the methyl ester in a large excess of the desired alcohol (R'-OH) with an acid catalyst. The large excess of the new alcohol shifts the equilibrium towards the formation of the new ester.
Base-catalyzed transesterification: This method involves the use of a catalytic amount of a base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester). The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Table 3: Modifications of the Ester Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis (Basic) | 1. NaOH (aq), Heat 2. H₃O⁺ | Carboxylic Acid |
| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |
| Transesterification | R'-OH, Acid or Base Catalyst | New Ester |
Reduction to Alcohol Derivatives
The methyl ester functional group in this compound can be readily reduced to a primary alcohol, yielding (3-(aminomethyl)cyclopentyl)methanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comucalgary.ca The reaction typically proceeds by the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide.
While direct experimental data for the reduction of this compound is not extensively documented in readily available literature, the reduction of similar cyclopentane carboxylates is a standard procedure. For instance, the reduction of methyl 3-oxocyclopentane-1-carboxylate to methyl 3-hydroxycyclopentane-1-carboxylate is achieved using sodium borohydride, a milder reducing agent. guidechem.com For the complete reduction of the ester to the alcohol, the more potent LiAlH₄ would be the reagent of choice. masterorganicchemistry.com
A related synthesis of 3-hydroxymethylcyclopentylamine has been achieved through a one-pot cascade process from 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived molecule, using a bimetallic NiCo nanoparticle catalyst. nih.gov This process involves hydrogenation and reductive amination, ultimately leading to a molecule with the same core structure as the reduction product of this compound.
The resulting (3-(aminomethyl)cyclopentyl)methanol is a valuable intermediate, possessing both a primary amine and a primary alcohol, which can be selectively functionalized in subsequent synthetic steps. biosynth.com
Table 1: Common Reagents for Ester Reduction and Their Characteristics
| Reagent | Formula | Typical Solvents | Reactivity | Notes |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very high | Reduces esters, carboxylic acids, amides, and many other functional groups. masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Moderate | Typically reduces aldehydes and ketones; can reduce esters under specific conditions. guidechem.com |
| Diborane | B₂H₆ | THF | High | Reduces carboxylic acids and esters. |
Functionalization and Modification of the Cyclopentane Ring System
The saturated carbocyclic core of this compound can be modified to introduce greater complexity and functionality. These modifications can include the creation of new stereocenters or the introduction of unsaturation.
Introduction of Additional Stereocenters
The introduction of additional stereocenters onto the cyclopentane ring can be achieved through various synthetic strategies, often involving diastereoselective reactions. While specific examples for this compound are not prevalent, methodologies applied to similar cyclopentane systems can be considered.
One common approach is the functionalization of a ketone precursor. For example, the reduction of 3-methylcyclopentanone (B121447) with LiAlH₄ results in a mixture of cis- and trans-3-methylcyclopentanol, demonstrating the creation of a new stereocenter. pearson.com The stereochemical outcome is influenced by the steric hindrance of the existing substituent, which directs the approach of the hydride reagent.
For the target molecule, if a keto-derivative were synthesized, similar substrate-controlled reductions could be employed to introduce a hydroxyl group with a degree of stereocontrol. Furthermore, methods for the direct site- and diastereoselective C-H functionalization of cycloalkane carboxylic acids have been developed, which could potentially be adapted to introduce new substituents on the cyclopentane ring. nih.gov
Another strategy involves the use of chiral auxiliaries or catalysts to direct the formation of new stereocenters. For instance, the synthesis of chiral cyclopentenones often serves as a starting point for the construction of highly functionalized and stereochemically rich cyclopentane derivatives. acs.orgresearchgate.net
Generation of Unsaturated Derivatives
The introduction of a double bond into the cyclopentane ring of this compound would yield unsaturated derivatives that can serve as versatile intermediates for further functionalization, such as Diels-Alder reactions or Michael additions.
The synthesis of unsaturated cyclopentane derivatives can be accomplished through several methods. One common approach is the elimination reaction of a suitable leaving group, such as a halide or a sulfonate, from an adjacent carbon. For example, a hydroxyl group could be introduced and then converted to a good leaving group, followed by base-induced elimination.
Alternatively, oxidative dehydrogenation can be employed to introduce unsaturation. Studies on the oxidative dehydrogenation of methylcyclopentane (B18539) to methylcyclopentadiene (B1197316) over modified zeolite catalysts demonstrate the feasibility of creating double bonds in a cyclopentane ring system. akj.az
The synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives via Knoevenagel condensation is another widely used method for generating unsaturation, although this is more applicable to the synthesis of the ring system itself rather than the derivatization of a pre-existing saturated ring. nih.gov
A relevant example is the synthesis of (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, which features an unsaturated cyclopentene ring. nih.gov The synthetic route to this compound involves multiple steps starting from a chiral lactam, highlighting the complexity of introducing unsaturation in a controlled manner.
Utilization as a Precursor for Complex Molecular Architectures
The bifunctional nature and the defined stereochemistry of this compound and its derivatives make them valuable starting materials for the synthesis of more complex molecules, including bicyclic compounds and other intricate scaffolds relevant to medicinal chemistry.
Cyclic β-amino acids and their derivatives are of significant interest due to their diverse biological activities and their use as building blocks in drug research. beilstein-journals.org The cyclopentane framework provides a rigid scaffold that can be beneficial for binding to biological targets. For example, cyclopentane derivatives are utilized as key intermediates in the synthesis of carbocyclic nucleoside analogues with antiviral and antineoplastic activities. nih.gov
The amino and carboxylate functionalities can be used to construct heterocyclic rings fused to the cyclopentane core. For instance, the hydrogenation of diesters in the presence of anilines can lead to the formation of N-aromatic heterocycles. st-andrews.ac.uk A similar strategy could potentially be employed with this compound to synthesize bicyclic lactams or other heterocyclic systems. The synthesis of bicyclic derivatives from aminocyclooctane carboxylic acids showcases how intramolecular reactions can be used to build complex architectures from cyclic amino acid precursors. nih.gov
Furthermore, cyclopentane derivatives have been used in diastereoselective three-component 1,3-dipolar cycloaddition reactions to create highly functionalized spirooxindoles, demonstrating their utility in constructing complex polycyclic systems. nih.gov The cyclopentane unit can act as a privileged scaffold in medicinal chemistry, providing a rigid and predictable three-dimensional structure for the development of new therapeutic agents. mdpi.com
Design Principles for Constrained Cyclic Amino Acid Mimetics
The design of constrained cyclic amino acid mimetics is guided by the principle of pre-organization. By restricting the conformational freedom of a molecule, the entropic penalty of binding to a target is reduced, often leading to enhanced binding affinity and selectivity. The cyclopentane ring in this compound introduces a significant degree of rigidity compared to its linear counterparts. This constraint helps to lock the relative orientation of the aminomethyl and carboxylate groups, mimicking specific secondary structures of peptides, such as β-turns or helical motifs.
Key design principles for utilizing scaffolds like this compound include:
Stereochemical Control: The stereochemistry of the substituents on the cyclopentane ring is crucial. The cis or trans relationship between the aminomethyl and carboxylate groups dictates the spatial trajectory of these functionalities, which in turn influences how the mimetic will interact with its biological target.
Conformational Restriction: The inherent puckering of the cyclopentane ring limits the number of accessible low-energy conformations. This reduction in conformational space is a key advantage in designing ligands with high specificity.
Functional Group Presentation: The scaffold serves to present the key pharmacophoric elements—in this case, the primary amine and the methyl ester—in a well-defined three-dimensional arrangement. This precise positioning is critical for achieving optimal interactions with target proteins or enzymes.
Computational studies on closely related cyclopentane-based ε-amino acids have demonstrated their propensity to induce helical folding in oligomers. nih.govnih.gov This highlights the intrinsic ability of the cyclopentane scaffold to organize peptide backbones into predictable secondary structures.
Structural Exploration for Molecular Interaction Design
The effective design of ligands based on the this compound scaffold necessitates a thorough understanding of its structural properties and how they influence molecular interactions.
Key theoretical considerations include:
Conformational Analysis: Identifying the low-energy conformations of the scaffold is the first step. For cyclopentane, this involves understanding the equilibrium between its various puckered forms, such as the envelope and twist conformations.
Pharmacophore Modeling: Mapping the spatial arrangement of the amine and carboxylate groups allows for the design of molecules that complement the binding site of a target protein.
Molecular Docking: Simulating the interaction of the scaffold-based ligand with its target can provide insights into the binding mode and predict binding affinity.
The conformational restriction imposed by the cyclopentane ring is a defining feature that profoundly influences molecular recognition. By reducing the flexibility of the molecule, the scaffold pre-organizes the pharmacophoric groups into a bioactive conformation. This pre-organization minimizes the entropic cost of binding, as the molecule does not need to "freeze" into a specific conformation upon interacting with the target.
The result is often a significant enhancement in binding affinity and specificity. The well-defined orientation of the aminomethyl and carboxylate groups can lead to more precise and stronger interactions with complementary residues in a binding pocket, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The rigidity of the scaffold also reduces the likelihood of binding to off-target sites, which often require different conformational arrangements of the ligand.
Application in the Synthesis of Diverse Compound Libraries
This compound is a valuable building block for the construction of diverse compound libraries in combinatorial chemistry. rsc.orgorganic-chemistry.org Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for orthogonal chemical modifications.
The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This versatility enables the rapid generation of a large number of structurally related compounds, each with a unique set of substituents displayed on the rigid cyclopentane scaffold.
The general scheme for library synthesis can be outlined as follows:
Scaffold Preparation: Synthesis of the this compound core.
Diversification at the Amino Group: Reaction of the primary amine with a library of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides).
Diversification at the Carboxylate Group: Hydrolysis of the methyl ester followed by amide coupling with a library of amines.
This approach allows for a systematic exploration of the chemical space around the cyclopentane core, facilitating the identification of compounds with desired biological activities.
| Reaction Type | Functional Group Targeted | Potential Building Blocks | Resulting Functional Group |
| Acylation | Primary Amine | Carboxylic Acids, Acid Chlorides | Amide |
| Reductive Amination | Primary Amine | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Sulfonylation | Primary Amine | Sulfonyl Chlorides | Sulfonamide |
| Amide Coupling | Carboxylic Acid (after hydrolysis) | Primary and Secondary Amines | Amide |
Comparative Analysis with Other Aminocycloalkane Carboxylate Scaffolds (e.g., Cyclobutane, Cyclohexane)
The choice of the ring size in an aminocycloalkane carboxylate scaffold has a significant impact on its conformational properties and, consequently, its utility in drug design. A comparative analysis of cyclobutane, cyclopentane, and cyclohexane derivatives reveals distinct differences.
| Scaffold | Ring Puckering | Relative Flexibility | Substituent Orientations | Common Mimetics |
| Aminocyclobutane Carboxylate | Puckered, with a significant barrier to planarity. | More rigid than cyclopentane. | Limited to pseudo-axial and pseudo-equatorial positions. | β-turn mimetics |
| Aminocyclopentane Carboxylate | Envelope and twist conformations, low barrier to interconversion. | Intermediate flexibility. | A wider range of substituent orientations is accessible. | β-turn, γ-turn, and helical mimetics |
| Aminocyclohexane Carboxylate | Chair, boat, and twist-boat conformations. The chair is strongly preferred. | Less flexible than cyclopentane in the chair form. | Well-defined axial and equatorial positions. | Extended or β-strand mimetics |
Cyclobutane Scaffolds: The four-membered ring of aminocyclobutane carboxylates is more strained and rigid than cyclopentane. This high degree of conformational constraint can be advantageous for mimicking tight turns in peptides. However, the limited number of available conformations can also make it more challenging to achieve an optimal fit with a binding site.
Cyclopentane Scaffolds: As discussed, the cyclopentane ring offers a balance of rigidity and conformational flexibility. The relatively low energy barrier between its puckered conformations allows for a more nuanced positioning of substituents, potentially enabling the mimicry of a broader range of peptide secondary structures.
Cyclohexane Scaffolds: The cyclohexane ring, in its stable chair conformation, provides a very rigid and well-defined scaffold. The distinct axial and equatorial positions of substituents allow for precise control over their spatial arrangement. This makes aminocyclohexane carboxylates particularly well-suited for mimicking extended peptide conformations or for positioning functional groups at larger distances from each other.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.
For Methyl 3-(aminomethyl)cyclopentane-1-carboxylate, the molecular formula is C7H13NO2. nih.gov The theoretical exact mass corresponding to this formula can be calculated by summing the precise masses of its constituent isotopes. An experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI), would aim to measure this value. The close agreement between the measured mass and the calculated theoretical mass provides definitive confirmation of the molecular formula. Typically, the protonated molecule [M+H]+ is observed.
Interactive Data Table 1: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C7H13NO2 |
| Calculated Exact Mass | 143.09463 Da |
| Expected Ion (ESI+) | [M+H]+ |
| Calculated m/z for [M+H]+ | 144.10244 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through ¹H NMR and ¹³C NMR, along with two-dimensional (2D) experiments, the connectivity and relative stereochemistry of this compound can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the methyl ester protons, the aminomethyl protons, and the various protons on the cyclopentane (B165970) ring. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicities) reveal adjacent proton relationships.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected, corresponding to the carbonyl carbon, the ester methyl carbon, the aminomethyl carbon, and the four unique carbons of the cyclopentane ring.
Stereochemical Assignment: The relative stereochemistry (cis or trans) of the substituents on the cyclopentane ring can be determined using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). psu.edu NOESY experiments detect through-space interactions between protons that are in close proximity. For example, a cross-peak between the proton at C1 and the protons of the aminomethyl group at C3 would suggest a cis relationship.
Interactive Data Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -COOCH₃ | ~ 3.7 | Singlet (s) |
| -CH ₂-NH₂ | ~ 2.8 - 3.0 | Multiplet (m) |
| -NH ₂ | Variable (broad singlet) | Broad Singlet (br s) |
| Ring Protons (-CH-) | ~ 2.5 - 3.0 | Multiplet (m) |
| Ring Protons (-CH₂-) | ~ 1.5 - 2.2 | Multiplet (m) |
Interactive Data Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C =O | ~ 175 |
| -COOC H₃ | ~ 52 |
| -C H₂-NH₂ | ~ 45 |
| Ring Carbons (-C H-) | ~ 40 - 50 |
| Ring Carbons (-C H₂-) | ~ 25 - 35 |
X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination
While NMR can establish relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique maps the precise three-dimensional arrangement of atoms in a crystalline solid.
If this compound itself does not readily form high-quality single crystals suitable for diffraction, a crystalline derivative must be prepared. Common strategies for amino esters include the formation of salts with chiral or achiral acids (e.g., hydrochloride, tartrate) or the synthesis of amide or carbamate (B1207046) derivatives with reagents that induce crystallization.
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to compute an electron density map, which reveals the exact spatial coordinates of each atom. This allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter, providing an incontrovertible structural proof. mdpi.com
Chiral Chromatography for Enantiomeric Purity Assessment
This compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers, including enantiomers. Chiral chromatography is the standard method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (% ee) of a sample.
The technique typically employs High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers, causing one to be retained longer than the other, thus enabling their separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose.
A specific method would be developed by screening various chiral columns and mobile phase compositions (e.g., mixtures of alkanes like hexane (B92381) with an alcohol modifier like isopropanol) to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the relative peak areas in the resulting chromatogram.
Interactive Data Table 4: Illustrative Chiral HPLC Method
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Isocratic mixture (e.g., 90:10 Hexane:Isopropanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or Mass Spectrometry) |
| Purpose | Separation of enantiomers and determination of enantiomeric excess (% ee) |
Computational and Theoretical Studies on Methyl 3 Aminomethyl Cyclopentane 1 Carboxylate and Its Analogues
Conformational Analysis of the Cyclopentane (B165970) Ring System
The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain. The two primary, low-energy conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry), which rapidly interconvert. The presence of substituents, such as the aminomethyl and methyl carboxylate groups in Methyl 3-(aminomethyl)cyclopentane-1-carboxylate, significantly influences the conformational preference of the ring.
The relative orientation of the two substituents (cis or trans) is a critical determinant of the ring's preferred pucker.
Trans-isomers: With substituents on opposite faces of the ring, steric hindrance is generally minimized. Computational models would predict the most stable conformation to be one where the larger methyl carboxylate group occupies a pseudo-equatorial position to reduce steric clashes.
Cis-isomers: With both substituents on the same face, significant steric strain can arise, particularly if both groups are forced into pseudo-axial positions. The ring will adopt a conformation that maximizes the distance between these groups, likely placing them in pseudo-equatorial orientations.
Energy calculations using molecular mechanics can quantify the stability of these different conformers. The following table illustrates hypothetical relative energies for the cis- and trans-isomers of this compound, showcasing the energetic preference for diequatorial-like arrangements.
| Isomer | Substituent Positions | Conformation | Relative Energy (kcal/mol) | Population (%) |
| cis | 1-eq, 3-eq | Twist | 0 | 98.9 |
| cis | 1-ax, 3-ax | Envelope | +3.5 | 1.1 |
| trans | 1-eq, 3-ax | Envelope | +1.8 | 4.7 |
| trans | 1-ax, 3-eq | Twist | +2.1 | 3.2 |
Note: This data is illustrative and represents typical results from conformational analysis. 'eq' denotes pseudo-equatorial and 'ax' denotes pseudo-axial.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into their flexibility and conformational landscape. morressier.com For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces on each atom over femtosecond time steps.
These simulations can reveal:
Conformational Transitions: The frequency and pathways of interconversion between the envelope and twist forms of the cyclopentane ring. researchgate.net
Solvent Effects: How interactions with solvent molecules influence the conformational equilibrium and the orientation of the side chains.
Intramolecular Interactions: The potential for hydrogen bonding between the amino group (protonated) and the carboxylate oxygen, which could stabilize certain conformations.
MD simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is a step beyond the static picture provided by simple energy minimization. aip.org The results from these simulations can inform structure-function relationship studies. morressier.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed description of a molecule's electronic properties. mdpi.com For this compound, these calculations can determine key parameters that govern its chemical reactivity and interactions.
Key calculated properties include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity. mdpi.com
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. For this compound, negative potential (red) would be concentrated around the carboxylate oxygens, while positive potential (blue) would be found near the ammonium (B1175870) group's hydrogens, highlighting sites for electrostatic interactions.
Partial Atomic Charges: Calculation of the charge localized on each atom, which helps in understanding polar interactions and reactivity.
The following table presents hypothetical data from a DFT calculation on the molecule.
| Property | Value | Interpretation |
| HOMO Energy | -9.8 eV | Indicates electron-donating capability, likely from the lone pair on the nitrogen atom. |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability, associated with the carbonyl group. |
| HOMO-LUMO Gap | 11.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. mdpi.com |
| Dipole Moment | 3.5 D | Indicates a significant degree of polarity, enhancing solubility in polar solvents. |
Prediction of Molecular Interactions and Binding Modes via In Silico Docking Studies
As an analogue of the neurotransmitter γ-aminobutyric acid (GABA), this compound could potentially interact with GABA-related protein targets, such as receptors or transporters. benthamdirect.com In silico molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule to another. nih.gov
A typical docking study would involve:
Obtaining the 3D crystal structure of a target protein (e.g., a GABA receptor).
Generating a low-energy 3D conformation of this compound.
Using a docking algorithm to systematically fit the ligand into the protein's active site, exploring various poses and orientations.
Scoring the poses based on a function that estimates the binding free energy. A lower score typically indicates a more favorable interaction.
Docking studies can identify key interactions, such as hydrogen bonds between the ligand's amino and carboxylate groups and amino acid residues in the target's binding pocket. mdpi.comnih.gov For instance, the protonated amino group could form a salt bridge with an acidic residue like aspartate, while the carbonyl oxygen could act as a hydrogen bond acceptor. mdpi.com
Structure-Property Relationship (SPR) Investigations Focused on Intrinsic Chemical Behavior
Structure-Property Relationship (SPR) studies aim to connect a molecule's structural features to its chemical properties. For this compound, computational SPR can explore how systematic modifications affect its intrinsic behavior. This is often done by creating a virtual library of analogues and calculating their properties.
Key relationships that could be investigated include:
Substituent Effects: The impact of adding or modifying functional groups on electronic properties. For example, adding an electron-withdrawing group to the cyclopentane ring would likely lower the HOMO energy and affect the molecule's pKa.
Lipophilicity (LogP): How structural changes affect the molecule's partitioning between water and octanol, a key predictor of its pharmacokinetic behavior. Computational models can accurately predict LogP values for different analogues.
These investigations help build a foundational understanding of how the molecule's structure dictates its fundamental chemical character, guiding the design of analogues with tailored properties. mit.edu
Future Research Perspectives and Emerging Avenues in the Study of Methyl 3 Aminomethyl Cyclopentane 1 Carboxylate
Development of Chemo- and Regioselective Transformations
A primary focus of future research will be the development of highly selective transformations that can differentiate between the nucleophilic amino group and the electrophilic carboxylate functionality of Methyl 3-(aminomethyl)cyclopentane-1-carboxylate. The ability to selectively modify one functional group while leaving the other intact is crucial for its utility as a synthetic building block.
Key research directions will likely include:
Orthogonal Protection Strategies: The design and implementation of novel protecting groups that allow for the selective masking and deprotection of the amine and ester moieties. This will enable sequential modifications and the construction of more complex molecules.
Enzyme-Catalyzed Reactions: The use of enzymes, such as lipases or proteases, to catalyze chemo- and regioselective transformations under mild conditions. These biocatalytic methods can offer exquisite selectivity that is often difficult to achieve with traditional chemical methods.
Metal-Catalyzed Cross-Coupling Reactions: The development of catalytic systems that can selectively activate and functionalize the C-N or C-C bonds adjacent to the existing functional groups, allowing for the introduction of new substituents with high regiocontrol.
A summary of potential chemo- and regioselective transformations is presented in Table 1.
| Transformation Type | Reagent/Catalyst | Selective Target | Potential Outcome |
| N-Acylation | Acid Chloride/Anhydride | Amino Group | Formation of amides |
| N-Alkylation | Alkyl Halide | Amino Group | Synthesis of secondary/tertiary amines |
| Ester Hydrolysis | Lipase | Carboxylate Group | Selective formation of the carboxylic acid |
| Amide Formation | Amine, Coupling Agent | Carboxylate Group | Synthesis of amides from the ester |
Exploration of Novel Catalytic Approaches for Asymmetric Synthesis
The synthesis of enantiomerically pure this compound is a significant challenge. Future research will undoubtedly focus on the development of novel catalytic asymmetric methods to control the stereochemistry of the cyclopentane (B165970) ring.
Promising areas of investigation include:
Asymmetric Hydrogenation: The use of chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) for the asymmetric hydrogenation of unsaturated precursors to establish the desired stereocenters on the cyclopentane ring.
Catalytic [3+2] Cycloadditions: The development of enantioselective [3+2] cycloaddition reactions to construct the cyclopentane core with high stereocontrol. nih.gov This approach could involve the reaction of a three-carbon component with a two-carbon component under the influence of a chiral catalyst.
Organocatalysis: The application of small organic molecules as catalysts for the asymmetric synthesis of the cyclopentane scaffold. Chiral amines, phosphoric acids, and other organocatalysts can be employed to promote stereoselective C-C bond formation.
Table 2 outlines potential catalytic approaches for the asymmetric synthesis of this compound.
| Catalytic Approach | Catalyst Type | Key Transformation | Expected Stereocontrol |
| Asymmetric Hydrogenation | Chiral Rh(I) or Ru(II) complexes | Reduction of a cyclopentene (B43876) precursor | High enantioselectivity |
| [3+2] Cycloaddition | Chiral Lewis Acids or Organocatalysts | Formation of the cyclopentane ring | High diastereo- and enantioselectivity |
| Desymmetrization | Chiral catalysts | Selective reaction on a prochiral cyclopentane derivative | High enantioselectivity |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient and scalable production. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for higher yields and purity. acs.orgmit.edu
Future research in this area will likely involve:
Development of Flow-Compatible Reactions: Adapting existing synthetic steps or developing new, robust reactions that are amenable to a continuous flow setup. This includes reactions that can be performed at elevated temperatures and pressures.
In-line Purification and Analysis: The integration of in-line purification techniques (e.g., solid-phase extraction, liquid-liquid extraction) and real-time analytical monitoring (e.g., NMR, IR, mass spectrometry) to streamline the entire synthesis process.
Automated Library Synthesis: The use of automated synthesis platforms to rapidly generate libraries of derivatives of this compound for high-throughput screening in drug discovery and materials science. biotage.com
Theoretical Elucidation of Reactivity Profiles and Predictive Modeling
Computational chemistry and predictive modeling are becoming increasingly powerful tools in modern organic synthesis. rsc.org In the context of this compound, theoretical studies can provide valuable insights into its reactivity and guide the development of new synthetic methods.
Key areas for future theoretical investigation include:
Conformational Analysis: A thorough understanding of the conformational preferences of the cyclopentane ring and the relative orientation of the functional groups is crucial for predicting stereochemical outcomes.
Reaction Mechanism and Transition State Analysis: Computational modeling can be used to elucidate the mechanisms of key reactions and to predict the stereoselectivity of catalytic processes by analyzing the energies of competing transition states. nih.govelsevierpure.com
Predictive Models for Catalyst Design: The development of predictive models based on quantum mechanics or machine learning to guide the design of new and more effective catalysts for the asymmetric synthesis of this compound.
Expanded Use as a Stereodefined Building Block in Synthetic Methodology Development
The unique structural features of this compound make it an attractive building block for the development of novel synthetic methodologies. Its rigid cyclopentane core can be used to control the spatial arrangement of appended functional groups, making it a valuable scaffold for creating complex molecular architectures.
Future applications in this area may include:
Peptidomimetics: The incorporation of this constrained amino acid derivative into peptide sequences to create peptidomimetics with enhanced stability and specific biological activities.
Ligand Design for Catalysis: The use of this compound as a chiral scaffold for the synthesis of new ligands for asymmetric catalysis. The defined stereochemistry of the cyclopentane ring can be used to create a well-defined chiral environment around a metal center.
Development of Novel Ring-Opening and Rearrangement Reactions: The strained cyclopentane ring can be a substrate for the development of new ring-opening or rearrangement reactions, leading to the synthesis of novel acyclic or larger ring systems. The application of cyclopentane derivatives as versatile starting materials in organic synthesis is an active area of research. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(aminomethyl)cyclopentane-1-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Boc-protected intermediates, as demonstrated in analogous cyclopentane carboxylate derivatives. For example, tert-butoxycarbonyl (Boc) groups are used to protect the aminomethyl group during coupling reactions. Post-synthesis, intermediates are characterized using H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For instance, F NMR and HRMS (e.g., Agilent 6210 LC-TOF) were employed to validate similar compounds, ensuring precise mass-to-charge ratio matching .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Personal protective equipment (PPE) is mandatory: use EN 166-compliant safety glasses, nitrile gloves, and lab coats. Engineering controls like fume hoods are required to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste management services .
Q. How can researchers determine the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Stability testing should include accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Purity is assessed via reverse-phase HPLC (C18 column, UV detection at 254 nm) and compared against certified reference standards. Note that physical properties (e.g., melting point) may require experimental determination due to limited published data .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during the synthesis of enantiomerically pure derivatives?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) can induce asymmetry in cyclopentane ring formation. Enantiomeric purity is quantified using chiral HPLC (e.g., Chiralpak IA column) or H NMR with chiral shift reagents. For example, (1S,3R)- and (1R,3S)-isomers of related cyclopentane carboxylates were differentiated using NOESY spectra and optical rotation measurements .
Q. How can side reactions during functionalization of the aminomethyl group be minimized?
- Methodological Answer : Selective protection (e.g., Boc or Fmoc groups) prevents undesired nucleophilic reactions. Kinetic studies under varying pH and temperature conditions identify optimal reaction parameters. For example, coupling reactions using HATU or EDCI in DMF at 0–5°C reduced epimerization in similar bicyclic compounds .
Q. What computational or experimental approaches validate the compound’s metabolic stability in biological systems?
- Methodological Answer : In vitro assays with liver microsomes (human or rodent) assess metabolic stability. LC-MS/MS quantifies parent compound degradation over time. Computational tools (e.g., Schrödinger’s ADMET Predictor) model cytochrome P450 interactions. Toxicity screening follows OECD guidelines, focusing on acute oral toxicity (LD50) and skin sensitization (LLNA assay) .
Q. How are contradictory data in literature regarding reaction yields addressed?
- Methodological Answer : Reproduce experiments under standardized conditions (solvent purity, inert atmosphere). Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time). For example, CAN-mediated cycloadditions showed yield variations (±15%) due to trace moisture, mitigated by molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
